molecular formula C18H14F3N3O3S B2417561 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 903351-65-5

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2417561
CAS No.: 903351-65-5
M. Wt: 409.38
InChI Key: NCZWZPGNLRJLQU-UHFFFAOYSA-N
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Description

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of a methoxypyridazinyl group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methoxypyridazinyl Intermediate: This involves the reaction of a suitable pyridazine derivative with methoxy reagents under controlled conditions.

    Coupling with Phenyl Derivative: The methoxypyridazinyl intermediate is then coupled with a phenyl derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide
  • N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its methoxypyridazinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 933003-90-8

Research indicates that this compound may act as a kinase inhibitor, modulating various signaling pathways involved in cell proliferation and apoptosis. Kinase inhibitors are crucial in cancer therapy due to their ability to interfere with the phosphorylation processes that regulate cell growth and division.

1. Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. The activation of phospholipase C (PLC) by related sulfonamides has been linked to increased apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

CompoundBiological EffectReference
m-3M3FBSActivates PLC, induces apoptosis
Similar sulfonamidesInhibits tumor growth

2. Vascular Reactivity

In experimental models using isolated rat arteries, the compound demonstrated an ability to enhance vascular smooth muscle reactivity. This effect is attributed to increased calcium influx from both intra- and extracellular stores, which is critical for muscle contraction. The compound's impact on vascular reactivity could have implications for treating cardiovascular diseases .

Case Study 1: Apoptosis Induction

In a study examining the effects of m-3M3FBS on vascular smooth muscle cells, researchers found that the compound significantly increased cytoplasmic calcium levels, leading to enhanced apoptosis rates. This study highlights the dual role of the compound in promoting both cell death and increased vascular contractility .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibitory effects of related compounds on various kinases involved in cancer progression. The findings indicated that these compounds could effectively halt tumor cell proliferation by disrupting key signaling pathways, thereby providing a basis for further development as anticancer agents .

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c1-27-17-9-8-16(22-23-17)12-4-2-6-14(10-12)24-28(25,26)15-7-3-5-13(11-15)18(19,20)21/h2-11,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZWZPGNLRJLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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